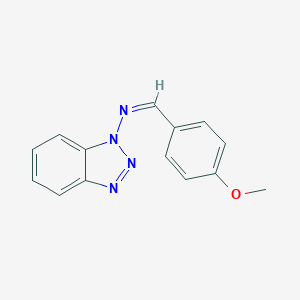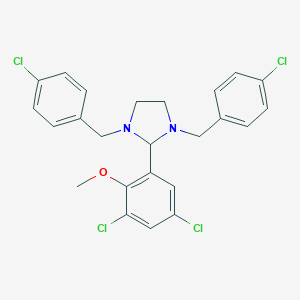![molecular formula C25H27ClN2O5 B395183 3-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalenecarboxamide](/img/structure/B395183.png)
3-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- The tert-butyl group in chemical compounds, similar to the one in the specified chemical, has been involved in unexpected reactions during Snieckus ortho-lithiation processes. For instance, a study demonstrated that when 1-methoxy-2-naphthalene carboxylic acid diethylamide reacted with tert-butyl lithium, unexpected products were formed due to sterically hindered rotation around the amide-aryl bond (Obermüller, Dax, & Falk, 2001).
Applications in Fluorescence Sensing
- Certain aromatic compounds containing tert-butyl groups have been synthesized for use in enantioselective fluorescence sensing. These compounds, like 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, demonstrate potential in detecting chiral amino alcohols through fluorescence ligand displacement assays (Liu, Pestano, & Wolf, 2008).
Development of Polymeric Materials
- Research has shown that tert-butyl groups play a significant role in the synthesis of various polymeric materials. For example, a study on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol revealed the formation of noncrystalline, soluble, and thermally stable polyamides (Hsiao, Yang, & Chen, 2000).
Vesicle Formation in Amphiphilic Aromatic Amide-based Oligomers
- A study on the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers showed the importance of tert-butoxycarbonylamino groups in promoting ordered stacking of oligomeric amide backbones, leading to vesicular structures useful in various scientific applications (Xu, Wang, Zhao, Jiang, & Li, 2009).
Electrochemical Studies
- In electrochemistry, compounds with tert-butyl groups have been studied for their redox behavior. An example is the study of stable N-alkoxyarylaminyl radicals that include N-tert-butoxy groups, which showed chemically reversible cyclic voltammograms, indicating potential applications in electrochemistry and materials science (Miura & Muranaka, 2006).
Propriétés
Nom du produit |
3-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalenecarboxamide |
|---|---|
Formule moléculaire |
C25H27ClN2O5 |
Poids moléculaire |
470.9g/mol |
Nom IUPAC |
3-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H27ClN2O5/c1-25(2,3)28-23(29)14-33-20-11-16-9-7-6-8-15(16)10-17(20)24(30)27-19-13-21(31-4)18(26)12-22(19)32-5/h6-13H,14H2,1-5H3,(H,27,30)(H,28,29) |
Clé InChI |
LMACUXBVERHZIR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
SMILES canonique |
CC(C)(C)NC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrazolo[1,5-a]pyrimidine, 7-[3-tris(diethylamino)phosphanilydene-1-triazenyl]-](/img/structure/B395100.png)
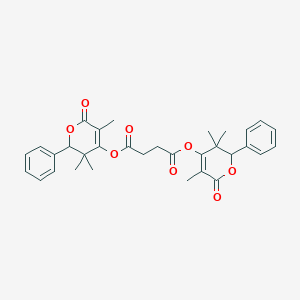
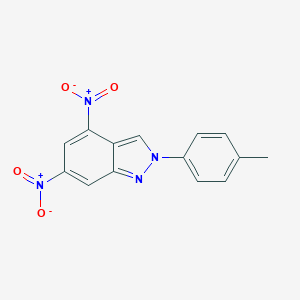
![1-(4-Chloro-phenyl)-5-[4-(1,1,2,2-tetrafluoro-ethoxy)-benzylsulfanyl]-1H-tetrazole](/img/structure/B395106.png)
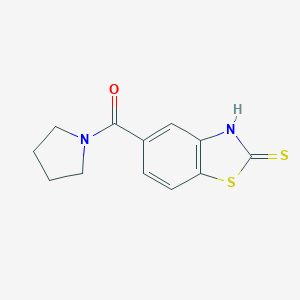
![1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B395109.png)
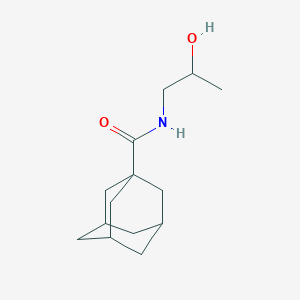
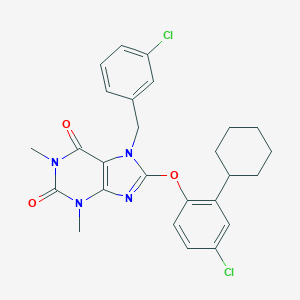
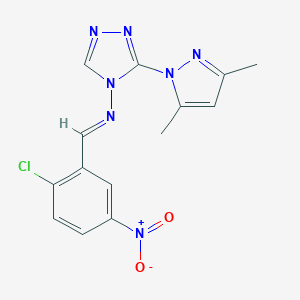
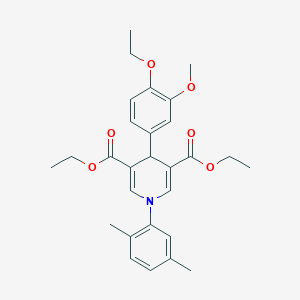
![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B395119.png)
